Squalestatin 3

Description

Squalestatin 3 has been reported in Phoma with data available.

inhibits squalene synthase; from fungus Phoma sp. (Coelomycetes); RN refers to (7S)-isomer; structure given in first source

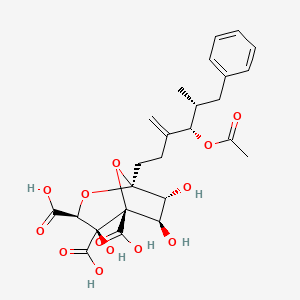

Structure

2D Structure

3D Structure

Properties

CAS No. |

142505-92-8 |

|---|---|

Molecular Formula |

C25H30O13 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C25H30O13/c1-12(16(36-14(3)26)13(2)11-15-7-5-4-6-8-15)9-10-23-17(27)18(28)25(38-23,22(33)34)24(35,21(31)32)19(37-23)20(29)30/h4-8,13,16-19,27-28,35H,1,9-11H2,2-3H3,(H,29,30)(H,31,32)(H,33,34)/t13-,16-,17-,18-,19-,23+,24-,25+/m1/s1 |

InChI Key |

RUIMBWGGEYKRPS-UBAHACBWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[C@@H](C(=C)CC[C@@]23[C@@H]([C@H]([C@@](O2)([C@@]([C@H](O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Squalestatin 3; |

Origin of Product |

United States |

Foundational & Exploratory

Squalestatin 3: A Deep Dive into its Mechanism of Action as a Potent Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalestatin 3, also known as Zaragozic Acid C, is a potent, naturally derived inhibitor of the enzyme squalene synthase. This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol. By targeting squalene synthase, this compound effectively blocks the cholesterol production pathway, a mechanism of significant interest in the development of hypocholesterolemic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The squalestatins are a family of fungal metabolites first isolated from Phoma sp. that exhibit powerful inhibitory activity against squalene synthase.[1][2] this compound (Zaragozic Acid C) is a prominent member of this family, characterized by a highly oxygenated and structurally complex core. Its potent and specific inhibition of squalene synthase has made it a valuable tool for studying the cholesterol biosynthesis pathway and a lead compound in the pursuit of new cholesterol-lowering therapies.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting squalene synthase (farnesyl-diphosphate farnesyltransferase), a key enzyme in the mevalonate pathway responsible for the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This reaction is a critical bottleneck in the pathway leading to cholesterol synthesis.

The inhibition by this compound is competitive, meaning it competes with the natural substrate, FPP, for binding to the active site of the enzyme. The unique structural features of this compound, particularly its tricarboxylic acid moiety, are crucial for its high-affinity binding to the enzyme. Structural studies of the related Squalestatin 1 (Zaragozic Acid A) complexed with human squalene synthase have revealed that the inhibitor induces a local conformational change in the substrate-binding site. The acyl group of the inhibitor extends into the cofactor binding cavity, further stabilizing the interaction. This tight binding effectively blocks the catalytic activity of the enzyme, leading to a halt in squalene production and a subsequent reduction in cholesterol biosynthesis.

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against squalene synthase has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 6 nM | Rat Liver Microsomes | [4] |

| pKi | 10.4 | Hep-G2 cells | [5] |

| Ki (app) | 45 pM | Rat Liver Squalene Synthase | [6] |

Experimental Protocols

The determination of the inhibitory activity of this compound on squalene synthase is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on radiometric methods.

Squalene Synthase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against squalene synthase.

Principle: This assay measures the enzymatic conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), to [¹⁴C]squalene. The amount of product formed is quantified by liquid scintillation counting after separation from the unreacted substrate. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]squalene formation in the presence of the compound.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[¹⁴C]farnesyl pyrophosphate (radiolabeled substrate)

-

Unlabeled farnesyl pyrophosphate

-

This compound

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Organic solvents for TLC development and extraction (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

Prepare a reaction mixture containing assay buffer, NADPH, and rat liver microsomes.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the reaction mixture.

-

Add varying concentrations of this compound to the respective tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of [¹⁴C]FPP and unlabeled FPP.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).

-

Extract the lipid-soluble product, [¹⁴C]squalene, using an organic solvent such as hexane.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Transfer an aliquot of the organic phase containing [¹⁴C]squalene to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Experimental Workflow Diagram

Conclusion

This compound is a highly potent and specific competitive inhibitor of squalene synthase. Its mechanism of action, involving the direct blockage of a critical step in the cholesterol biosynthesis pathway, has been well-characterized. The quantitative data underscore its nanomolar to picomolar inhibitory activity. The detailed experimental protocols provide a framework for the continued investigation of this and other squalene synthase inhibitors. The unique structure and potent activity of this compound continue to make it a valuable molecule for researchers in the fields of biochemistry, pharmacology, and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Squalene Synthase Activity Assay. [bio-protocol.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Squalestatin 3 from Phoma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and key characteristics of Squalestatin 3, a potent inhibitor of squalene synthase produced by fungal species of the genus Phoma. The squalestatins, a family of structurally related natural products, were first isolated from Phoma sp. C2932 during a screening program for inhibitors of this key enzyme in the cholesterol biosynthesis pathway.[1][2] This document details the biological activity of this compound, presents its physico-chemical properties, and outlines the experimental protocols for its production and evaluation based on available scientific literature. Furthermore, this guide includes visualizations of the discovery workflow, biosynthetic pathway, and mechanism of action to facilitate a comprehensive understanding of this significant secondary metabolite.

Introduction

The squalestatins are a group of highly oxygenated fungal metabolites that have garnered significant interest due to their potent and selective inhibition of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for the development of cholesterol-lowering agents.[3] During a screening of fungal extracts, researchers at Glaxo Group Research Ltd. identified a strain, Phoma sp. C2932, as a producer of these novel inhibitors.[1][2] Among the metabolites isolated were three structurally related compounds designated as squalestatins 1, 2, and 3.[4] this compound, also referred to as Squalestatin S3, has demonstrated significant inhibitory activity against squalene synthase.[1]

Discovery and Origin

The discovery of the squalestatins was the result of a targeted screening program aimed at identifying natural product inhibitors of squalene synthase.[2] The producing organism, Phoma sp. C2932, is a species of coelomycetous fungi.[3] The initial work involved the fermentation of this fungal strain, followed by the extraction and purification of the active compounds.[2]

Taxonomy of the Producing Organism

The fungal strain responsible for the production of the squalestatins was identified as a species of Phoma.[1][2]

Quantitative Data

The biological activity and physico-chemical properties of this compound have been characterized, providing key quantitative data for researchers.

Table 1: Biological Activity of this compound

| Parameter | Value | Source Organism for Enzyme |

| IC50 for Squalene Synthase | 6 nM | Not specified in the available abstract |

Source: MedchemExpress[1]

Table 2: Physico-Chemical Properties of this compound (S3)

| Property | Value |

| Molecular Formula | C33H44O14 |

| Molecular Weight | 664.7 g/mol |

| IUPAC Name | (1S,3S,4S,5R,6R,7R)-1-(5-benzyl-4,6-dihydroxy-3-methylidenehexyl)-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

Source: PubChem[5]

Table 3: Initial Isolation Yields of Squalestatins from Phoma sp. C2932

| Compound | Yield (mg) |

| Squalestatin 1 | 90 |

| Squalestatin 2 | 15 |

| This compound | 5 |

Note: Yields are from the initial isolation described in the foundational studies and may not represent optimized production.

Experimental Protocols

The following sections provide an overview of the methodologies used for the production, isolation, and biological evaluation of squalestatins from Phoma sp. C2932, based on the available literature.

Fermentation of Phoma sp. C2932

A detailed, step-by-step protocol for the fermentation of Phoma sp. C2932 for the specific production of this compound is not fully available in the public domain. However, general fermentation media for Phoma species for the production of secondary metabolites have been described.

Inoculum and Culture Conditions:

-

Inoculum: Fungal mycelium from a subcultured plate is transferred to an Erlenmeyer flask containing the culture medium.

-

Media Composition (example for a Phoma sp.):

-

Potato: 200 g/L

-

Dextrose: 20 g/L

-

Peptone: 10 g/L

-

Yeast Extract: 7.5 g/L

-

(NH4)2SO4: 2 g/L

-

FeSO4·7H2O: 1 g/L

-

MgSO4: 0.5 g/L

-

-

Incubation: The flasks are maintained at approximately 28°C with shaking (e.g., 120 rpm) for a period of 5 to 7 days.[6]

Isolation and Purification of Squalestatins

The isolation of squalestatins from the fermentation broth of Phoma sp. C2932 involves a multi-step purification process.

General Procedure:

-

Extraction: The fermentation broth is typically extracted with a suitable organic solvent to partition the squalestatins from the aqueous medium.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations. These may include:

-

Silica gel chromatography.

-

Reversed-phase chromatography (e.g., using ODS-silica).

-

High-Performance Liquid Chromatography (HPLC) for final purification.

-

-

Fractionation: Fractions are collected and assayed for squalene synthase inhibitory activity to guide the purification process.

-

Final Product: Active fractions are combined, concentrated, and can be freeze-dried to yield the purified squalestatins as white powders.

Squalene Synthase Inhibition Assay

The inhibitory activity of this compound against squalene synthase is determined using a radiometric assay.

Principle: The assay measures the production of radiolabeled squalene from a radiolabeled precursor, such as [1-14C]isopentenyl diphosphate or [2-14C]farnesyl diphosphate, in the presence of a rat liver homogenate which serves as the source of squalene synthase.[7]

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme source (rat liver homogenate), the radiolabeled substrate, and any necessary cofactors.

-

Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated.

-

Separation: After incubation, the reaction is stopped, and the radiolabeled squalene produced is separated from the unreacted radiolabeled precursors. This can be achieved by thin-layer chromatography (TLC) on silica gel sheets.

-

Quantification: The amount of radioactivity incorporated into squalene is quantified using a scintillation counter.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the squalene synthase activity (IC50) is calculated from the dose-response curve.

Visualizations

Discovery and Isolation Workflow

Caption: Workflow for the discovery and isolation of squalestatins.

Biosynthetic Pathway of Squalestatins

Caption: Biosynthesis of squalestatins from primary metabolites.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

Caption: Inhibition of squalene synthase by this compound.

Conclusion

This compound, originating from Phoma sp. C2932, is a potent natural inhibitor of squalene synthase. Its discovery has provided a valuable chemical scaffold for the development of cholesterol-lowering drugs. This technical guide has summarized the key quantitative data, outlined the experimental methodologies for its production and characterization, and provided visual representations of its discovery, biosynthesis, and mechanism of action. Further research into the optimization of fermentation conditions and a deeper understanding of its biosynthetic gene cluster could lead to enhanced production and the generation of novel analogues with improved therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Squalestatin S3 | C33H44O14 | CID 139584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Squalestatin 3: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalestatin 3, a potent natural product inhibitor of squalene synthase, represents a significant molecule of interest in the fields of biochemistry and drug discovery. As a member of the squalestatin family of compounds, it exhibits profound inhibitory effects on cholesterol biosynthesis, making it a valuable tool for studying lipid metabolism and a potential lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, including detailed experimental methodologies and relevant biological pathways.

Chemical Structure and Stereochemistry

This compound is a complex secondary metabolite produced by fungi of the genus Phoma.[1] Its intricate architecture is characterized by a highly functionalized 4,8-dioxabicyclo[3.2.1]octane core, a feature that is central to its biological activity.

Molecular Formula: C₂₅H₃₀O₁₃[1]

Core Structure: The core of this compound is a 4,8-dioxabicyclo[3.2.1]octane ring system. The absolute stereochemistry of this core has been determined for the closely related Squalestatin S1 (also known as Zaragozic Acid A) and is presumed to be conserved across the squalestatin family. The established stereochemical designations for the core are (1S,3S,4S,5R,6R,7R). This precise spatial arrangement of substituents is critical for its interaction with the target enzyme, squalene synthase.

Side Chains: Attached to this core are two side chains that contribute to the molecule's overall properties and biological specificity. The nature of these side chains varies among the different squalestatin analogues.

Below is a 2D representation of the chemical structure of this compound.

Physicochemical and Biological Data

This compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its inhibitory activity has been quantified, providing valuable data for comparative studies and structure-activity relationship (SAR) analyses.

| Property | Value | Species/Source | Reference |

| IC₅₀ (Squalene Synthase) | 6 nM | Not specified | [1] |

| Molecular Weight | 538.50 g/mol | N/A | [1] |

Experimental Protocols

Isolation and Purification of Squalestatins from Phoma sp.

The following is a generalized protocol for the isolation and purification of squalestatins, based on methodologies reported for this class of compounds.

1. Fermentation:

-

A culture of Phoma sp. C2932 is grown in a suitable liquid fermentation medium.

-

The medium composition can be optimized for maximal production of squalestatins and may include sources of carbon (e.g., glucose), nitrogen, and oily precursors.

-

Fermentation is carried out for a specified period (e.g., 5 days) at a controlled temperature (e.g., 25°C) with agitation.

2. Extraction:

-

The fermentation broth is harvested, and the fungal mycelium is separated from the culture filtrate by filtration.

-

The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the squalestatins into the organic phase.

3. Chromatographic Purification:

-

The crude ethyl acetate extract is concentrated and subjected to a series of chromatographic steps to isolate the individual squalestatin analogues.

-

Counter-current chromatography (CCC) can be employed as an initial purification step to separate the active components based on their partition coefficients in a biphasic solvent system.

-

Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC) , often on a reversed-phase column (e.g., C18), with a suitable mobile phase gradient (e.g., acetonitrile-water).

-

Fractions are collected and monitored for the presence of this compound using analytical techniques such as mass spectrometry.

Squalene Synthase Inhibition Assay (Radiometric Method)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against squalene synthase.

Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate (FPP), to [¹⁴C]squalene. The amount of product formed is quantified by liquid scintillation counting.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[¹⁴C]Farnesyl pyrophosphate (radiolabeled substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KF)

-

This compound (or other test inhibitors)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

Organic solvent for extraction (e.g., petroleum ether)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.

-

Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]FPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the lipid-soluble product, [¹⁴C]squalene, from the aqueous reaction mixture using an organic solvent like petroleum ether.

-

Spot the organic extract onto a TLC plate and develop the chromatogram to separate squalene from any unreacted substrate.

-

Visualize the squalene spot (e.g., using iodine vapor) and scrape the corresponding silica gel into a scintillation vial.

-

Add scintillation cocktail to the vial and quantify the amount of [¹⁴C]squalene using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Cholesterol Biosynthesis Pathway

This compound exerts its biological effect by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway is a fundamental metabolic process in eukaryotes. The diagram below illustrates the position of squalene synthase in this pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of a natural product like this compound follows a systematic workflow, from the initial screening of the producing organism to the final biological evaluation of the pure compound. The following diagram outlines this logical progression of experimental steps.

Conclusion

This compound is a structurally complex and biologically potent natural product that continues to be of significant interest to the scientific community. Its well-defined mechanism of action as a squalene synthase inhibitor, coupled with its intricate stereochemistry, makes it an exemplary model for studies in chemical biology and medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of this compound and related compounds, facilitating further investigation into their therapeutic potential.

References

Squalestatin 3: A Fungal Secondary Metabolite as a Potent Squalene Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Squalestatin 3, a member of the squalestatin family of natural products, is a potent fungal secondary metabolite renowned for its highly effective inhibition of squalene synthase.[1][2] Also known as zaragozic acids, these compounds were independently discovered in the early 1990s from fungal fermentation broths and quickly garnered significant interest due to their potential as cholesterol-lowering and antifungal agents.[3] this compound is produced by the filamentous fungus Phoma sp. C2932 and is characterized by a complex, highly oxygenated core structure.[2][4] This core is responsible for its potent and selective inhibition of squalene synthase, a critical enzyme in the biosynthesis of sterols in both mammals and fungi.[1][2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, biological activity, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of the squalestatin core is a complex process involving the convergence of two separate polyketide pathways and a series of intricate enzymatic modifications. The carbon skeleton of this compound is primarily derived from two polyketide chains: a hexaketide and a tetraketide.[5] The biosynthesis is orchestrated by a cluster of genes that encode for the necessary enzymes, including polyketide synthases (PKS), oxygenases, and transferases.[5][6]

The initial steps involve the synthesis of a hexaketide chain by a highly reducing PKS, Squalestatin Hexaketide Synthase (SQHKS), which is initiated by a benzoate precursor.[5] Concurrently, another PKS, Squalestatin Tetraketide Synthase (SQTKS), produces a tetraketide side chain.[5] A citrate synthase-like enzyme then links the hexaketide to an oxaloacetate moiety.[5] The construction of the characteristic highly functionalized 4,8-dioxa-bicyclo[3.2.1]octane core of the squalestatins is achieved through a remarkable series of six consecutive oxidation reactions catalyzed by two non-heme-iron-dependent enzymes.[6][7][8] This is followed by the action of a copper-dependent oxygenase that introduces a hydroxyl group, which is subsequently acetylated.[7][8] The final step in the biosynthesis of many squalestatins involves the attachment of the tetraketide side chain to the core structure.[5]

Caption: Biosynthetic pathway of Squalestatins.

Mechanism of Action

This compound exerts its biological activity through the potent and highly specific inhibition of squalene synthase (EC 2.5.1.21).[1] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[9][10] This reaction proceeds through a stable cyclopropylcarbinyl diphosphate intermediate known as presqualene pyrophosphate (PSPP).[9]

The molecular structure of the squalestatins, with their highly functionalized and charged core, mimics the structure of the substrate FPP or the intermediate PSPP.[10] This structural similarity allows this compound to act as a competitive inhibitor, binding to the active site of squalene synthase with high affinity and preventing the binding of the natural substrates.[11] The inhibition is potent, with IC50 values in the nanomolar range.[1] Some studies suggest that the interaction may involve not just competitive binding but also a mechanism-based irreversible inactivation of the enzyme.[11]

Caption: Mechanism of Squalene Synthase inhibition.

Biological Activity and Quantitative Data

Squalestatins, including this compound, have demonstrated potent inhibitory activity against squalene synthase from both mammalian and fungal sources.[1][2] This broad-spectrum activity makes them promising candidates for development as both cholesterol-lowering drugs and antifungal agents. The in vitro efficacy of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme Source | IC50 (nM) | Reference |

| Squalestatin 1 | Rat Liver Microsomes | 4 | [1] |

| Squalestatin 2 | Rat Liver Microsomes | 20 | [1] |

| This compound | Rat Liver Microsomes | 6 | [1] |

| Squalestatin 1 | Nicotiana tabacum Microsomes | ~5 | [1] |

| Squalestatin 2 | Nicotiana tabacum Microsomes | ~25 | [1] |

| This compound | Nicotiana tabacum Microsomes | ~8 | [1] |

| Squalestatin 1 | Candida albicans Squalene Synthase | Potent Inhibition | [2] |

Experimental Protocols

Fermentation of Phoma sp. C2932 for Squalestatin Production

A detailed protocol for the fermentation of Phoma sp. C2932 to produce squalestatins is outlined below, based on established methods.

Workflow for Squalestatin Production and Isolation

Caption: Workflow for Squalestatin production.

1. Culture and Inoculum Preparation:

-

Maintain stock cultures of Phoma sp. C2932 on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C.

-

For inoculum preparation, transfer a mycelial plug from a mature agar plate to a seed culture flask containing a liquid medium. A typical seed medium might consist of glucose, yeast extract, and peptone.

-

Incubate the seed culture at 25°C on a rotary shaker for 5-7 days.

2. Production Fermentation:

-

Inoculate the production fermentation medium with the seed culture.

-

The production medium composition is critical for high yields of squalestatins. A representative medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Carry out the fermentation in baffled flasks or a fermenter at 25°C with agitation for 10-14 days.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of squalestatins from the fermentation broth.

1. Extraction:

-

After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.[12]

-

Extract the cell-free broth with an organic solvent such as ethyl acetate.[12] Perform the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to obtain a crude extract.[12]

2. Purification:

-

Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components based on polarity.[12]

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing squalestatins.

-

Pool the fractions containing the desired compound and concentrate them.

-

For final purification, employ preparative reversed-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Squalene Synthase Inhibition Assay

The activity of squalene synthase and its inhibition by this compound can be determined using a radiometric assay.

1. Enzyme Preparation:

-

Prepare a microsomal fraction from rat liver or another source of squalene synthase. This involves homogenization of the tissue followed by differential centrifugation to isolate the microsomes, which contain the membrane-bound squalene synthase.

2. Assay Protocol:

-

The assay is typically performed in a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), MgCl₂, NADPH, and the microsomal enzyme preparation.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-farnesyl pyrophosphate ([³H]-FPP).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Saponify the mixture to hydrolyze any lipids.

-

Extract the product, [³H]-squalene, into an organic solvent (e.g., petroleum ether).

-

Quantify the amount of [³H]-squalene formed using liquid scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound is a compelling natural product with significant potential in the fields of medicine and agricultural science. Its potent and selective inhibition of squalene synthase makes it a valuable lead compound for the development of new cholesterol-lowering and antifungal drugs. The complex biosynthesis of this compound presents an intriguing area of study for natural product chemists and molecular biologists. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this remarkable fungal secondary metabolite. Further research into the structure-activity relationships of squalestatin analogs and the optimization of its production through fermentation will be crucial for realizing its full therapeutic potential.

References

- 1. Comparative study of the inhibition of rat and tobacco squalene synthase by squalestatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative steps during the biosynthesis of squalestatin S1 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Dichotomy of Squalestatin and Zaragozic Acid: A Technical Guide to Potent Squalene Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalestatin and Zaragozic Acid, though discovered and named independently, represent a single, potent class of natural product inhibitors targeting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of their fundamental identity, delineating the subtle yet significant differences in their analogues. It covers their discovery, mechanism of action, and detailed experimental protocols for their isolation and activity assessment. Quantitative data on their inhibitory efficacy are presented for comparative analysis, and key biochemical pathways and structural relationships are visualized to provide a comprehensive understanding for researchers in drug discovery and metabolic diseases.

Introduction: A Tale of Two Names for One Core Structure

In the early 1990s, two independent research groups, Glaxo and Merck, unveiled a novel family of fungal metabolites with potent inhibitory activity against squalene synthase.[1][2] The Glaxo group named their discovery "Squalestatins," isolated from a Phoma sp., while the Merck group dubbed theirs "Zaragozic Acids," after the Jalon River in Zaragoza, Spain, from where the producing fungus was isolated.[1][2] It was soon established that these were, in fact, members of the same family of compounds, sharing a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[3][4][5] The primary distinction between the various Squalestatins and Zaragozic Acids lies in the differing 1-alkyl and 6-acyl side chains attached to this common core.[3][4][5] Notably, Squalestatin S1 and Zaragozic Acid A are identical compounds.[1][6]

These molecules have garnered significant interest due to their potential as cholesterol-lowering and antifungal agents.[3][5] By inhibiting squalene synthase, they block the first committed step in sterol biosynthesis, a pathway essential for both mammalian cholesterol production and fungal ergosterol synthesis.[7][8]

Mechanism of Action: Potent Inhibition of Squalene Synthase

Squalestatin and Zaragozic Acid are highly potent, reversible, and competitive inhibitors of squalene synthase.[6][9] Their mechanism of action is rooted in their structural mimicry of the enzyme's substrate, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[10] This allows them to bind to the active site of squalene synthase with high affinity, preventing the condensation of two FPP molecules to form squalene.[10]

Some studies suggest that under certain conditions, Zaragozic Acid A can act as a mechanism-based irreversible inactivator of squalene synthase, indicating a more complex interaction with the enzyme than simple competitive inhibition.[10]

The inhibition of squalene synthase leads to a downstream reduction in cholesterol synthesis and an accumulation of upstream metabolites like farnesyl pyrophosphate.[9] This targeted action makes them attractive candidates for therapeutic development, as they avoid the broader metabolic effects of inhibitors that act earlier in the mevalonate pathway, such as statins.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of various Squalestatin and Zaragozic Acid analogues have been quantified, typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These values underscore the picomolar to nanomolar potency of these compounds against squalene synthase from different species.

| Compound | Target Enzyme | IC50 | Ki | Reference(s) |

| Zaragozic Acid A (Squalestatin S1) | Rat Liver Squalene Synthase | ~5 nM | 78 pM | [1] |

| Human Squalene Synthase | - | - | ||

| Candida albicans Squalene Synthase | - | - | ||

| Zaragozic Acid B | Rat Liver Squalene Synthase | - | 29 pM | [9] |

| Zaragozic Acid C | Rat Liver Squalene Synthase | - | 45 pM | [9] |

| Squalestatin 1 | Rat Liver Squalene Synthase | 12 ± 5 nM | - | |

| Zaragozic Acid A | Cholesterol Synthesis in HepG2 cells | 6 µM | - | [1] |

| Zaragozic Acid B | Cholesterol Synthesis in HepG2 cells | 0.6 µM | - | [1] |

| Zaragozic Acid C | Cholesterol Synthesis in HepG2 cells | 4 µM | - | [1] |

Experimental Protocols

General Protocol for Fermentation and Isolation

The production of Squalestatins and Zaragozic Acids is achieved through fungal fermentation, followed by a multi-step purification process. The following is a generalized protocol based on published methods.[1][11]

4.1.1. Fungal Culture and Fermentation

-

Strain Maintenance: Maintain the desired fungal strain (e.g., Phoma sp., Sporormiella intermedia) on a suitable agar medium, such as potato dextrose agar, at 25°C.

-

Seed Culture: Inoculate a liquid seed medium with the fungal culture and incubate for 2-3 days with shaking to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium composition can vary but often contains sources of carbon (e.g., glucose, millet), nitrogen (e.g., yeast extract), and trace elements.

-

Fermentation: Incubate the production culture for 14-21 days at 25°C with aeration and agitation to allow for the production of the target compounds.

4.1.2. Extraction and Purification

-

Mycelial Extraction: Separate the fungal mycelia from the fermentation broth by filtration or centrifugation. Extract the mycelia with an organic solvent such as methanol or acetone.

-

Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

-

Chromatography:

-

Initial Cleanup: Subject the organic extract to column chromatography on a resin such as Diaion HP-20 to achieve initial purification.

-

Ion Exchange Chromatography: Further purify the active fractions using an anion exchange resin, such as Dowex 1, eluting with a salt gradient.

-

Preparative HPLC: The final purification is typically achieved using preparative reverse-phase high-performance liquid chromatography (HPLC) on a C8 or C18 column with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% phosphoric acid) to yield the pure compounds.[1]

-

Squalene Synthase Inhibition Assay

The inhibitory activity of Squalestatin and Zaragozic Acid on squalene synthase can be determined using several methods.

4.2.1. Radiometric Assay

This classic assay measures the incorporation of a radiolabeled substrate into the product.

-

Enzyme Preparation: Prepare a microsomal fraction containing squalene synthase from a source such as rat liver.

-

Reaction Mixture: Prepare a reaction buffer containing Hepes buffer (pH 7.5), MgCl₂, NaF, NADPH, and the test inhibitor at various concentrations.

-

Substrate: Add the radiolabeled substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Extraction: Stop the reaction and extract the lipid-soluble product, [¹⁴C]squalene, using an organic solvent such as hexane.

-

Quantification: Quantify the amount of [¹⁴C]squalene produced using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

4.2.2. Fluorescence-Based Assay

This non-radiometric assay monitors the consumption of NADPH, a cofactor in the squalene synthase reaction.

-

Enzyme and Reaction Setup: Prepare the enzyme and reaction mixture as described for the radiometric assay, but without the radiolabeled substrate.

-

Substrate: Use non-radiolabeled FPP.

-

Fluorescence Measurement: Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The rate of decrease in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.

Visualizing the Core Concepts

Cholesterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the central role of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by Squalestatin and Zaragozic Acid.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase.

Core Chemical Structure and Side-Chain Variation

The fundamental structural similarity and the key differences between Squalestatin and Zaragozic Acid analogues are depicted below.

Caption: Core structure and variable side chains of Squalestatins/Zaragozic Acids.

Conclusion

Squalestatin and Zaragozic Acid are not distinct entities but rather two names for a single class of potent squalene synthase inhibitors. Their unique bicyclic core structure provides a scaffold for potent and selective inhibition of a key enzyme in sterol biosynthesis. The subtle variations in their side chains offer opportunities for medicinal chemistry efforts to optimize their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development of these promising compounds as potential therapeutics for hypercholesterolemia and fungal infections. The provided visualizations of the biochemical pathway and core chemical structure serve to contextualize their mechanism of action and structural basis of activity.

References

- 1. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Squalestatin 3, also known as Squalestatin 1 and Zaragozic Acid A, is a potent nanomolar inhibitor of squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway in mammalian cells. This targeted inhibition leads to a significant reduction in cholesterol production, making it a subject of interest for the development of antihypercholesterolemic agents. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its impact on the sterol regulatory element-binding protein (SREBP) signaling pathway.

Primary Molecular Target: Squalene Synthase

The primary and unequivocal molecular target of this compound in mammalian cells is squalene synthase (SQS), officially known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] SQS is a key enzyme localized in the endoplasmic reticulum that catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This reaction is a critical branch point in the mevalonate pathway, committing FPP to the sterol synthesis pathway.[4]

This compound acts as a potent competitive inhibitor of squalene synthase.[5] Its structure mimics the natural substrate, FPP, and the reaction intermediate, presqualene pyrophosphate.[6] Studies have shown that this compound (as Zaragozic Acid A) is a mechanism-based irreversible inactivator of SQS, exhibiting time-dependent inhibition.[6][7]

Quantitative Data: Inhibitory Potency of Squalestatin

This compound and its analogs exhibit potent inhibition of mammalian squalene synthase, with inhibitory constants (Ki) in the picomolar range and half-maximal inhibitory concentrations (IC50) in the low nanomolar range across various cell types and tissues.

| Compound | Target Enzyme | Source | Inhibition Constant (K_i_) | Reference |

| Zaragozic Acid A (Squalestatin 1) | Squalene Synthase | Rat Liver | 78 pM | [5] |

| Zaragozic Acid B | Squalene Synthase | Rat Liver | 29 pM | [5] |

| Zaragozic Acid C | Squalene Synthase | Rat Liver | 45 pM | [5] |

| Compound | Cell/Tissue Type | Assay Type | IC_50_ | Reference |

| Squalestatin 1 | Rat Liver Microsomes | Enzyme Activity | 12 ± 5 nM | [8] |

| Squalestatin 1 | Isolated Rat Hepatocytes | [¹⁴C]acetate incorporation | 39 nM | [8] |

| Squalestatin 1 | Embryonic Rat Brain | Enzyme Activity | 37 nM | [9] |

| Squalestatin 1 | Pig Brain | Enzyme Activity | 21 nM | [9] |

| Squalestatin 1 | C6 Glioma Cells | Enzyme Activity | 35 nM | [9] |

| Squalestatin 1 | C6 Glial Cells | [³H]mevalonolactone incorporation | 3-5 µM | [9] |

Signaling Pathway: Cholesterol Biosynthesis and SREBP-2 Regulation

The inhibition of squalene synthase by this compound directly impacts the cholesterol biosynthesis pathway, leading to a depletion of cellular cholesterol. This reduction in cholesterol levels activates a key transcriptional regulatory pathway governed by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Under normal cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). When cholesterol levels drop, SCAP undergoes a conformational change, allowing it to escort SREBP-2 from the ER to the Golgi apparatus.[10] In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[11] The released N-terminal domain of SREBP-2 then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of genes involved in cholesterol synthesis and uptake, upregulating their transcription.[12]

Caption: this compound inhibits squalene synthase, reducing cholesterol and activating SREBP-2 signaling.

Experimental Protocols

In Vitro Squalene Synthase Activity Assay (Radiometric Method)

This protocol is adapted from methodologies described for measuring squalene synthase activity in liver microsomes.[13]

Objective: To determine the inhibitory effect of this compound on squalene synthase activity by measuring the incorporation of radiolabeled farnesyl pyrophosphate (FPP) into squalene.

Materials:

-

Rat liver microsomes (prepared by standard ultracentrifugation methods)

-

[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Cofactor Solution: 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂

-

Unlabeled squalene (as a carrier)

-

Squalene epoxidase inhibitor (e.g., L-688,709) to prevent further metabolism of squalene

-

Petroleum ether

-

Scintillation cocktail

-

Silica gel thin-layer chromatography (TLC) plates

Procedure:

-

Prepare the reaction mixture in a final volume of 1 mL containing:

-

50 µL of Assay Buffer (final concentration 50 mM HEPES)

-

100 µL of Cofactor Solution (final concentrations: 1 mM NADPH, 1.1 mM NaF, 0.55 mM MgCl₂)

-

1 µL of squalene epoxidase inhibitor (final concentration 1 µg/mL)

-

Variable concentrations of this compound or vehicle control.

-

Rat liver microsomal protein (e.g., 2.2 µg).

-

Water to adjust the volume.

-

-

Pre-incubate the reaction mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding [4-¹⁴C]FPP (e.g., to a final concentration of 5 µM).

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding 1 mL of 15% KOH in ethanol.

-

Add 1 mg of unlabeled squalene as a carrier.

-

Saponify the mixture at 65°C for 30 minutes.

-

Extract the non-saponifiable lipids (including squalene) by adding 5 mL of petroleum ether and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of petroleum ether and spot onto a silica gel TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., petroleum ether).

-

Visualize the squalene spot (e.g., using iodine vapor).

-

Scrape the silica corresponding to the squalene spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Caption: Workflow for the in vitro squalene synthase radiometric assay.

SREBP-2 Nuclear Translocation Assay (Immunofluorescence)

This protocol provides a general framework for assessing the effect of this compound on the nuclear translocation of SREBP-2.[14]

Objective: To visualize and quantify the translocation of SREBP-2 from the cytoplasm to the nucleus in mammalian cells treated with this compound.

Materials:

-

Mammalian cells (e.g., CHO, HepG2, or HeLa cells)

-

Cell culture medium and supplements

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against SREBP-2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 16-24 hours). Include a positive control for SREBP-2 activation (e.g., sterol-depleted media).

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-SREBP-2 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for SREBP-2 to determine the extent of translocation.

Caption: Workflow for the SREBP-2 nuclear translocation immunofluorescence assay.

Conclusion

This compound is a highly potent and specific inhibitor of squalene synthase in mammalian cells. Its primary molecular action disrupts the cholesterol biosynthesis pathway, leading to a robust activation of the SREBP-2 signaling cascade as a compensatory mechanism. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other squalene synthase inhibitors for the management of hypercholesterolemia and related metabolic disorders.

References

- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of cholesterol biosynthesis in brain cells by squalestatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcellular localization of squalene synthase in rat hepatic cells. Biochemical and immunochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. Retrospective on Cholesterol Homeostasis: The Central Role of Scap - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pnas.org [pnas.org]

- 14. abcam.com [abcam.com]

The Role of Squalestatin 3 in the Inhibition of Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalestatin 3, also known as Zaragozic Acid C, is a potent, naturally occurring inhibitor of the enzyme squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the sterol biosynthesis pathway: the first committed step leading to the formation of sterols, including cholesterol. By competitively inhibiting squalene synthase, this compound effectively blocks the production of squalene and all subsequent downstream sterol products. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory potency, and the experimental protocols used to characterize its activity.

Introduction to Sterol Biosynthesis and the Role of Squalene Synthase

The biosynthesis of sterols is a fundamental and highly conserved metabolic pathway in eukaryotes. In mammals, this pathway leads to the production of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. These are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).

Squalene synthase (SQS), an enzyme located in the endoplasmic reticulum, occupies a crucial branch point in isoprenoid metabolism. It catalyzes the head-to-head condensation of two molecules of FPP to form presqualene pyrophosphate (PSPP), which is then reduced in the presence of NADPH to yield the 30-carbon hydrocarbon, squalene. This is the first committed step in the biosynthesis of sterols. The inhibition of squalene synthase is a key strategy for lowering cholesterol levels.[1]

This compound: A Potent Inhibitor of Squalene Synthase

This compound is a member of the squalestatin family of fungal metabolites, which also includes Squalestatin 1 (Zaragozic Acid A) and Squalestatin 2 (Zaragozic Acid B).[2] These compounds are characterized by a unique and highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[3] this compound acts as a potent competitive inhibitor of squalene synthase, meaning it binds to the active site of the enzyme and competes with the natural substrate, FPP.[3]

Quantitative Data on Inhibitory Potency

The inhibitory activity of this compound against squalene synthase has been quantified in various experimental systems. The following table summarizes the key inhibition constants.

| Compound | Parameter | Value | Enzyme Source/Cell Line | Reference |

| This compound (Zaragozic Acid C) | Apparent Ki | 45 pM | Rat liver squalene synthase | [3] |

| This compound (Zaragozic Acid C) | pKi | 10.4 | Hep-G2 cells | [4] |

Signaling Pathways and Experimental Workflows

Sterol Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the sterol biosynthesis pathway, highlighting the central role of squalene synthase and the inhibitory action of this compound.

Experimental Workflow for Squalene Synthase Inhibition Assay

The diagram below outlines a typical experimental workflow to determine the inhibitory activity of a compound like this compound on squalene synthase.

Experimental Protocols

The following is a detailed methodology for a squalene synthase inhibition assay, adapted from established protocols. This protocol can be used to determine the IC50 and Ki values for this compound.

Preparation of Microsomal Squalene Synthase

-

Source: Rat liver microsomes are a common source of squalene synthase.

-

Homogenization: Homogenize fresh or frozen rat liver in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors).

-

Centrifugation: Perform a series of differential centrifugations to isolate the microsomal fraction. Typically, a low-speed spin (e.g., 10,000 x g) is used to remove cell debris and mitochondria, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspension and Storage: Resuspend the microsomal pellet in a minimal volume of buffer and store at -80°C until use. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).

Squalene Synthase Activity Assay

-

Reaction Mixture: Prepare the assay mixture in a total volume of 1 mL. The final concentrations of the components should be as follows:

-

50 mM HEPES buffer, pH 7.4

-

5.5 mM MgCl2

-

11 mM NaF

-

10 mM NADPH

-

[4-14C]Farnesyl pyrophosphate ([14C]FPP) as specified (e.g., 50 nM)

-

1 mg of squalene (as a carrier)

-

Microsomal protein (e.g., 50-100 µg)

-

Varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Incubation: Pre-incubate the reaction mixture (without the substrate) for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation: Start the reaction by adding the [14C]FPP.

-

Reaction Time: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a strong base, such as 1 mL of 15% KOH in ethanol.

-

Saponification: Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any esterified lipids.

Extraction and Quantification of Squalene

-

Lipid Extraction: After cooling, add a non-polar solvent such as petroleum ether or hexane to the reaction mixture and vortex vigorously to extract the lipids, including the newly synthesized [14C]squalene.

-

Phase Separation: Separate the organic and aqueous phases, for example, by centrifugation or by freezing the aqueous phase.

-

Washing: Wash the organic phase with water to remove any water-soluble contaminants.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the amount of [14C]squalene using a liquid scintillation counter.

Data Analysis

-

Calculate Inhibition: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Determine Ki: To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at multiple substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Conclusion

This compound is an exceptionally potent, picomolar inhibitor of squalene synthase, a key enzyme in the sterol biosynthesis pathway.[3] Its competitive mechanism of action makes it a valuable tool for studying the regulation of cholesterol metabolism and a lead compound for the development of cholesterol-lowering therapeutics. The experimental protocols outlined in this guide provide a robust framework for characterizing the inhibitory activity of this compound and other potential squalene synthase inhibitors.

References

- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The 4,8-Dioxabicyclo[3.2.1]octane Core of Squalestatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The squalestatins, also known as zaragozic acids, are a family of fungal metabolites that have garnered significant attention in the scientific community due to their potent inhibitory activity against squalene synthase. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering therapeutics. The unique and complex molecular architecture of squalestatins is centered around a highly functionalized 4,8-dioxabicyclo[3.2.1]octane core. This bicyclic ketal structure is essential for their biological activity and presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the 4,8-dioxabicyclo[3.2.1]octane core, including its synthesis, biological significance, and the structure-activity relationships of its derivatives.

Chemical Structure and Properties

The fundamental 4,8-dioxabicyclo[3.2.1]octane ring system is a bridged bicyclic ether. In the context of squalestatins, this core is heavily decorated with multiple stereocenters, carboxylic acid groups, and hydroxyl functionalities, contributing to its complexity and potent biological activity.

Spectroscopic Data

While extensive spectroscopic data exists for various squalestatin analogues, detailed data for the unsubstituted 4,8-dioxabicyclo[3.2.1]octane core is less commonly reported. However, analysis of various synthetic intermediates provides insight into its characteristic spectral features.

Note: The following data is for a simplified derivative, (1R,5S)-1,5-Di(1,1′-biphenyl-4-yl)-3-methyl-7-((propylthio)methyl)-6,8-dioxabicyclo[3.2.1]octane, and is intended to be representative.

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the bicyclic core protons typically appear in the range of 3.5-5.5 ppm, with specific shifts and coupling constants being highly dependent on the substitution pattern. |

| ¹³C NMR | The carbon atoms of the bicyclic core resonate in the region of 60-110 ppm. The acetal carbon (C1) is typically observed around 100-110 ppm. |

| Mass Spec. | The mass spectrum will be highly dependent on the specific derivative and ionization method used. |

Biological Significance and Mechanism of Action

The 4,8-dioxabicyclo[3.2.1]octane core is the key pharmacophore responsible for the potent inhibition of squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, squalestatins effectively block the downstream production of cholesterol.

Cholesterol Biosynthesis Pathway and Squalestatin Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by squalestatins.

Synthesis of the 4,8-Dioxabicyclo[3.2.1]octane Core

The total synthesis of the highly oxygenated and stereochemically complex 4,8-dioxabicyclo[3.2.1]octane core of squalestatins is a significant challenge that has been addressed by numerous research groups. Several elegant strategies have been developed, often involving multi-step sequences.

Key Synthetic Strategies

-

Double Sharpless Asymmetric Dihydroxylation: This method has been used to control the stereochemistry of multiple contiguous stereocenters in the core structure.[1]

-

Acid-Mediated Ketalization: A common final step involves the acid-catalyzed intramolecular cyclization of a polyhydroxy ketone or a related precursor to form the bicyclic ketal system.[1][2]

-

Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition: This approach offers a convergent and flexible route to the core.[2]

-

Silyl Glyoxylate Cascade: An innovative approach that assembles multiple stereocenters, including quaternary centers, in a single step.[3]

-

Ireland-Claisen Rearrangement: This powerful rearrangement has been employed in a formal total synthesis of zaragozic acid C.[4]

-

Photochemical C(sp³)–H Acylation: A novel strategy for the installation of key functional groups on the core.[5]

Illustrative Experimental Workflow for Core Synthesis

The following diagram outlines a generalized workflow for the synthesis of the zaragozic acid core, based on common strategies reported in the literature.

Quantitative Data: Squalene Synthase Inhibition

The inhibitory potency of squalestatin analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against squalene synthase. The following table summarizes the in vitro IC₅₀ values for selected squalestatin analogues against rat liver microsomal squalene synthase.

| Compound | Modifications to Squalestatin 1 (S1) | IC₅₀ (nM) against Rat Liver Squalene Synthase | Reference |

| Squalestatin 1 (S1) | - | 12 ± 5 | [6] |

| Analogue 1b | C3-hydroxymethyl | - | [7] |

| Analogue with C1 side chain modification | Maintained C6 ester | Well-tolerated modifications | [8] |

| Analogue without C6 ester | C1 side chain modification | Substantial loss of activity | [8] |

| Squalestatin 2 | - | - | |

| Squalestatin 3 | - | - | |

| S1 analogues (C1, C3, C4, or C6 modified) | - | 4 - 2000 | [5] |

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is adapted from a standard radiometric assay used to determine the inhibitory activity of compounds against squalene synthase.

Materials:

-

Rat liver microsomes (source of squalene synthase)

-

[¹⁴C]-Farnesyl pyrophosphate (FPP)

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)

-

Test compounds (squalestatin analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding [¹⁴C]-FPP to the mixture.

-

Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Extract the lipid-soluble products, including [¹⁴C]-squalene, using an organic solvent (e.g., petroleum ether).

-

Quantify the amount of [¹⁴C]-squalene formed by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Squalene Synthase Inhibition Assay

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Total synthesis of the squalene synthase inhibitor zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Johnson Synthesis of Zaragozic Acid C [organic-chemistry.org]

- 4. Total Synthesis of Zaragozic Acid C by Rizzacasa [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Total synthesis of (+)-zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]

Physico-chemical properties of Squalestatin 3 for research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalestatin 3 is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus Phoma sp., this small molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the regulation of cholesterol biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, detailed experimental protocols, and an examination of its mechanism of action within relevant signaling pathways.

Physico-chemical Properties

Table 1: Summary of Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀O₁₃ | MedchemExpress |

| Molecular Weight | 538.50 g/mol | MedchemExpress |

| CAS Number | 142505-92-8 | MedchemExpress |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in water | Inferred from general statements |

| Stability | Store at -20°C for long-term stability.[4] | MedchemExpress |

Note on Stability: Specific degradation kinetics of this compound with respect to pH, temperature, and light have not been detailed in publicly available literature. General best practices for handling complex natural products suggest avoiding extreme pH conditions and prolonged exposure to light. For experimental purposes, it is recommended to prepare fresh solutions and store them at low temperatures.

Mechanism of Action and Signaling Pathway

This compound exerts its biological activity through the potent and specific inhibition of squalene synthase (EC 2.5.1.21), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol and other sterols.[1][2][5]

The inhibition of squalene synthase by this compound has been shown to be highly potent, with a reported IC₅₀ value of 6 nM.[1] This targeted inhibition makes this compound a valuable tool for studying the regulation of cholesterol metabolism and for the potential development of hypocholesterolemic agents.[1][2][5]

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation and biological evaluation of this compound. These are based on published literature and should be adapted and optimized for specific laboratory conditions.

Isolation and Purification of this compound from Phoma sp.

This compound is a secondary metabolite produced by fermentation of the fungus Phoma sp.[1][2][3] The isolation and purification process generally involves solvent extraction followed by chromatographic separation.

Materials:

-

Fermentation broth of Phoma sp.

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Countercurrent chromatography (CCC) apparatus or High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Methodology:

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate.

-